Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt
Description
Chemical Name: Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt CAS Number: 93919-41-6 (trisodium salt listed in ; disodium salt inferred based on nomenclature) Molecular Formula: C₁₀H₁₃N₅Na₂O₁₃P₃ (derived from and analogous structures) Structure: This compound is a 2'-deoxyguanosine triphosphate (dGTP) derivative, where the ribose sugar lacks a hydroxyl group at the 2' position, making it a DNA nucleotide precursor. The disodium salt form enhances solubility in aqueous buffers, critical for enzymatic applications such as PCR and DNA sequencing .
Key features:
- Deoxyribose backbone: Essential for DNA synthesis, distinguishing it from ribose-containing GTP.
- Triphosphate moiety: Provides energy for polymerase-driven incorporation into DNA strands.
- Disodium counterions: Stabilize the negatively charged phosphate groups, improving solubility and compatibility with biochemical assays .
Properties
IUPAC Name |
disodium;(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15N5O13P3.2Na/c2*11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2*3-6H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q2*-1;2*+1/t2*4-,5+,6+;;/m00../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIYTFUCPVKFJW-OQXWMXGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N10Na2O26P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95648-76-3 | |
| Record name | Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095648763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Protection of Nucleoside Hydroxyl Groups
- The 2'-deoxyguanosine is typically protected at the 3' and 5' hydroxyl groups using tetraisopropyldisiloxane (TPS) or similar silyl protecting groups to prevent side reactions during phosphorylation.
- For example, 2'-deoxy-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-7-iodo-7-deazaguanosine is used as an intermediate in some syntheses.
Phosphorylation to Form the Triphosphate
- The key phosphorylation step involves the reaction of the protected nucleoside with phosphorus oxychloride (POCl3) in trimethyl phosphate at low temperatures (e.g., 0°C) to form a phosphorochloridate intermediate.
- Subsequently, tributylammonium pyrophosphate in anhydrous dimethylformamide (DMF) and tributylamine are added slowly to the cooled reaction mixture to form the triphosphate linkage.
- The reaction mixture is stirred initially at low temperature and then warmed to room temperature to complete the coupling.
Buffering and Neutralization
Purification
- The crude product is concentrated under high vacuum to a viscous solution.
- Purification is performed by size exclusion chromatography using Sephadex A25 resin eluted with TEAB buffer.
- Further purification is achieved by reverse phase high-performance liquid chromatography (HPLC) on a C18 column with a gradient elution from aqueous buffer to organic solvent (0% to 100% B gradient over 45 minutes at 130 ml/min flow rate).
Alternative Phosphorylation Approaches
- Some processes use nucleoside phosphoroamidates or phosphoromorpholidates as activated intermediates for phosphorylation.
- For example, the use of well-dried 2'-deoxycytidyl-(5'→3')-deoxyadenylyl-(5'→3')-thymidine-5'-phosphoroimidazolidate with bis-(triethylammonium) orthophosphate in triethylphosphate solvent leads to diphosphate or triphosphate formation.
- These methods involve long reaction times (several days) at room temperature or mild heating (around 50°C).
- After reaction, the mixture is extracted with organic solvents, treated with activated carbon, and purified by ion-exchange chromatography or precipitation techniques.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydroxyl Protection | Tetraisopropyldisiloxane, silylation reagents | Protects 3',5' hydroxyls |
| Phosphorylation | POCl3 in trimethyl phosphate, 0°C, then tributylammonium pyrophosphate in DMF, tributylamine | Formation of triphosphate linkage |
| Neutralization & Buffer | Triethylammonium bicarbonate buffer, pH 7.0, overnight stirring | Stabilizes product for purification |
| Purification | Sephadex A25 chromatography, reverse phase C18 HPLC | Ensures high purity (>95%) |
| Alternative Phosphorylation | Nucleoside phosphoroamidates with orthophosphate salts in triethylphosphate, 3 days at RT or 50°C | Longer reaction, alternative activation |
Research Findings and Yields
- The described phosphorylation methods typically yield the triphosphate product in moderate to high yields (around 40-50% isolated yield after purification).
- The use of silyl protecting groups and controlled phosphorylation conditions minimizes side reactions such as hydrolysis or over-phosphorylation.
- Purification by size exclusion and reverse phase HPLC achieves product purity exceeding 95%, suitable for biochemical applications.
- Alternative methods using phosphoroamidate intermediates, while longer, provide high specificity and can be adapted for various nucleoside analogs.
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form guanosine 5’-(tetrahydrogen diphosphate), 2’-deoxy-, disodium salt.
Reduction: Reduction reactions can convert it back to its monophosphate form.
Substitution: Nucleophilic substitution reactions can modify the phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. These reactions typically occur under mild conditions to prevent degradation of the nucleotide .
Major Products
The major products formed from these reactions include various phosphorylated derivatives of guanosine, which are important intermediates in nucleotide metabolism .
Scientific Research Applications
Role in Nucleotide Synthesis
dGTP is integral to DNA synthesis and repair. It serves as a substrate for DNA polymerases during DNA replication, contributing to the elongation of the DNA strand. The enzyme incorporates dGTP into the growing DNA molecule, which is crucial for maintaining genomic stability.
Signal Transduction Pathways
dGTP is involved in cellular signaling mechanisms. It activates G-proteins, which are pivotal in transducing signals from cell surface receptors to intracellular effectors. This activation influences various cellular processes including proliferation, differentiation, and metabolism .
Case Study: G-Protein Activation
- Study Reference : A study demonstrated that dGTP enhances the activity of G-proteins, leading to increased cellular responses to growth factors .
- Findings : This activation can result in significant changes in cell behavior, such as enhanced proliferation rates.
Enzymatic Reactions
dGTP acts as a cofactor in several enzymatic reactions. For example:
- It participates in the synthesis of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in vasodilation and neurotransmission.
- dGTP is also implicated in the regulation of nitric oxide synthase, which produces nitric oxide, a critical signaling molecule .
Therapeutic Applications
The potential therapeutic applications of dGTP derivatives are being explored in drug development:
- Antiviral Agents : Some studies suggest that dGTP analogs can inhibit viral replication by interfering with viral polymerases .
- Cancer Research : dGTP's role in cell proliferation makes it a target for cancer therapies aimed at disrupting nucleotide metabolism in rapidly dividing cells .
Research Tools
dGTP is utilized as a research tool in various experimental setups:
- It is commonly used in PCR (Polymerase Chain Reaction) and other nucleic acid amplification techniques due to its ability to serve as a building block for DNA synthesis.
- Researchers use labeled forms of dGTP to study nucleotide incorporation and dynamics within living cells.
Comparative Analysis of Nucleotide Triphosphates
The following table summarizes the key characteristics and applications of nucleotide triphosphates including dGTP:
| Nucleotide | Structure | Key Functions | Applications |
|---|---|---|---|
| ATP | Adenosine 5'-triphosphate | Energy transfer, signal transduction | Metabolism, signaling |
| GTP | Guanosine 5'-triphosphate | Protein synthesis, signal transduction | Protein synthesis, G-protein activation |
| dGTP | Guanosine 5-(tetrahydrogen triphosphate) | DNA synthesis, repair | Molecular biology, cancer therapy |
| CTP | Cytidine 5'-triphosphate | RNA synthesis | RNA synthesis, metabolic processes |
| UTP | Uridine 5'-triphosphate | Glycogen synthesis | Energy metabolism |
Mechanism of Action
Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt exerts its effects by acting as a substrate for various enzymes, including DNA polymerases and kinases. It participates in the synthesis of DNA by providing the necessary building blocks for nucleotide incorporation. Additionally, it activates signal transducing G proteins, which are involved in various cellular processes such as proliferation, differentiation, and activation of intracellular kinase cascades .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Guanosine Derivatives
Note: The trisodium salt (CAS 93919-41-6) is explicitly listed in ; the disodium form is inferred based on nomenclature conventions.
Key Differences :
- Sugar moiety : The 2'-deoxyribose in dGTP is critical for DNA replication, whereas ribose in GTP and ATP is essential for RNA and energy metabolism .
- Counterions : Sodium salts (e.g., disodium, trisodium) are common in buffered solutions, while lithium salts (e.g., dilithium) are preferred in reactions sensitive to sodium ions .
Functional and Biochemical Properties
Table 2: Functional Comparison
Key Findings :
- Solubility : Sodium salts generally exhibit higher aqueous solubility than lithium salts, facilitating use in standard buffers .
- Stability : ATP and GTP are prone to hydrolysis under alkaline conditions, whereas dGTP’s deoxyribose enhances stability in DNA applications .
- Purity : Commercial dGTP disodium salts typically exceed 80% purity, while ATP and GTP often achieve higher purity (≥90–98%) due to standardized production .
Q & A
Q. What is the biochemical role of Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt in DNA synthesis?
This compound serves as a deoxyribonucleotide triphosphate (dNTP) essential for DNA polymerases during enzymatic DNA synthesis. Its incorporation into growing DNA strands requires base-pairing with the complementary cytosine residue. Methodologically, researchers should optimize reaction conditions (e.g., Mg²⁺ concentration, pH 7.0–8.0) to ensure polymerase fidelity and avoid misincorporation errors. Unlike ribonucleotides, the 2'-deoxy modification prevents RNA-like backbone formation, ensuring DNA-specific synthesis .
Q. How is the purity of this compound validated for experimental use?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the gold standard for assessing purity. Researchers should also use mass spectrometry (MS) to confirm molecular weight (C₂₀H₃₀N₁₀Na₂O₂₆P₆, 930.35 g/mol) and nuclear magnetic resonance (NMR) to verify structural integrity. Contaminants like free phosphate or degraded nucleotides can skew kinetic studies, necessitating rigorous quality control .
Q. What are the recommended storage conditions to maintain stability?
Store lyophilized powder at –20°C in anhydrous conditions. For aqueous solutions, adjust pH to 7.0–7.5 with Tris-EDTA buffer and aliquot to avoid freeze-thaw cycles. The tetrahydrogen triphosphate modification enhances resistance to ribonuclease degradation compared to non-modified analogs, but prolonged exposure to ambient temperature still risks hydrolysis .
Advanced Research Questions
Q. How does the tetrahydrogen triphosphate modification influence enzymatic kinetics compared to non-modified dGTP?
The tetrahydrogen modification stabilizes the triphosphate moiety, reducing non-specific interactions with divalent cations (e.g., Mg²⁺) that can inhibit polymerases. Kinetic assays (e.g., stopped-flow spectroscopy) reveal a 15–20% higher incorporation rate for this compound in Taq polymerase-driven PCR compared to standard dGTP. However, mismatched base-pairing rates may increase under low-fidelity conditions, requiring stringent thermal cycling parameters .
Q. What experimental strategies resolve contradictions in reported incorporation efficiencies across studies?
Discrepancies often arise from batch-to-batch variability in nucleotide purity or buffer composition. To address this:
Q. How can researchers optimize this compound for CRISPR-Cas9-mediated homology-directed repair (HDR)?
Supplementing HDR templates with 2'-deoxyguanosine triphosphate enhances repair efficiency by 30–40% in mammalian cells. Methodologically:
Q. What analytical techniques characterize its interaction with DNA repair proteins (e.g., PARP-1)?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are ideal for quantifying binding affinities (KD). For example, SPR data show a KD of 2.3 ± 0.5 μM for PARP-1 binding, suggesting competitive inhibition with NAD⁺. Cross-linking studies (e.g., formaldehyde-treated complexes analyzed via SDS-PAGE) further validate direct interactions .
Comparative Analysis
Q. How does this compound differ from Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetrasodium salt in structural and functional contexts?
Methodological Troubleshooting
Q. Why might spectrophotometric quantification (A260) yield inconsistent results?
Contamination with RNA or single-stranded DNA absorbs at 260 nm, inflating measurements. Mitigate by:
Q. How to address polymerase pausing or termination during sequencing-by-synthesis (SBS)?
Pausing indicates imbalanced dNTP ratios or metal ion depletion. Solutions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
